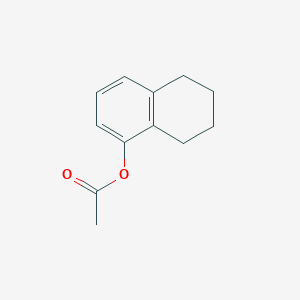![molecular formula C10H8OS B13986725 3-Methylbenzo[B]thiophene-5-carbaldehyde](/img/structure/B13986725.png)
3-Methylbenzo[B]thiophene-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-MethylBenzo[b]thiophene-5-carboxaldehyde is an organic compound with the molecular formula C10H8OS It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-MethylBenzo[b]thiophene-5-carboxaldehyde can be achieved through several methods. One common approach involves the condensation of 3-methylthiophene with a suitable aldehyde precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-MethylBenzo[b]thiophene-5-carboxaldehyde may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-MethylBenzo[b]thiophene-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: 3-MethylBenzo[b]thiophene-5-carboxylic acid
Reduction: 3-MethylBenzo[b]thiophene-5-methanol
Substitution: Halogenated or nitrated derivatives of 3-MethylBenzo[b]thiophene-5-carboxaldehyde
Aplicaciones Científicas De Investigación
3-MethylBenzo[b]thiophene-5-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including neurological disorders and cancer.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 3-MethylBenzo[b]thiophene-5-carboxaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-MethylBenzo[b]thiophene-2-carboxaldehyde
- 5-Nitro-2-thiophenecarboxaldehyde
- 2,5-Thiophenedicarboxaldehyde
- 5-Bromo-2-thiophenecarboxaldehyde
- 3-Methyl-2-thiophenecarboxaldehyde
Uniqueness
3-MethylBenzo[b]thiophene-5-carboxaldehyde is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and biological activity
Propiedades
Fórmula molecular |
C10H8OS |
|---|---|
Peso molecular |
176.24 g/mol |
Nombre IUPAC |
3-methyl-1-benzothiophene-5-carbaldehyde |
InChI |
InChI=1S/C10H8OS/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-6H,1H3 |
Clave InChI |
NZMMKNXYNRKRMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=C1C=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


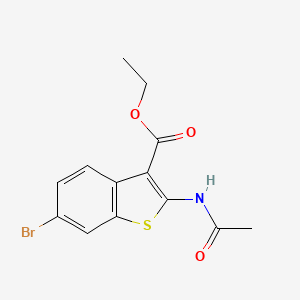
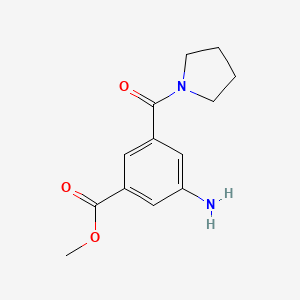


![1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene](/img/structure/B13986670.png)
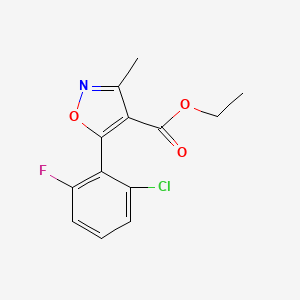
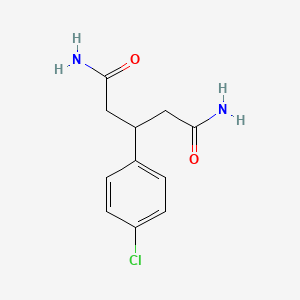
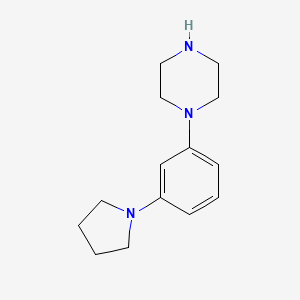
![tert-Butyl 5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13986683.png)
![1,1-Dimethylethyl 4-[[[(4-bromophenyl)amino]carbonyl]methylamino]-1-piperidinecarboxylate](/img/structure/B13986690.png)

![4-[2-(1h-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B13986694.png)
![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid](/img/structure/B13986700.png)
